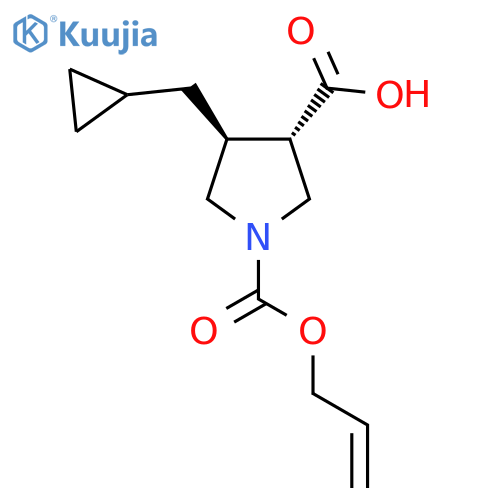

Cas no 2679926-75-9 (rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid)

rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28279480

- rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid

- 2679926-75-9

- rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid

-

- インチ: 1S/C13H19NO4/c1-2-5-18-13(17)14-7-10(6-9-3-4-9)11(8-14)12(15)16/h2,9-11H,1,3-8H2,(H,15,16)/t10-,11-/m1/s1

- InChIKey: HNBICHPAGZWGGN-GHMZBOCLSA-N

- ほほえんだ: OC([C@@H]1CN(C(=O)OCC=C)C[C@H]1CC1CC1)=O

計算された属性

- せいみつぶんしりょう: 253.13140809g/mol

- どういたいしつりょう: 253.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28279480-0.05g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 0.05g |

$1104.0 | 2025-03-19 | |

| Enamine | EN300-28279480-10.0g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 10.0g |

$5652.0 | 2025-03-19 | |

| Enamine | EN300-28279480-0.5g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 0.5g |

$1262.0 | 2025-03-19 | |

| Enamine | EN300-28279480-1g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 1g |

$1315.0 | 2023-09-09 | ||

| Enamine | EN300-28279480-0.25g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 0.25g |

$1209.0 | 2025-03-19 | |

| Enamine | EN300-28279480-1.0g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 1.0g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28279480-10g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 10g |

$5652.0 | 2023-09-09 | ||

| Enamine | EN300-28279480-0.1g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 0.1g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-28279480-5.0g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 5.0g |

$3812.0 | 2025-03-19 | |

| Enamine | EN300-28279480-2.5g |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |

2679926-75-9 | 95.0% | 2.5g |

$2576.0 | 2025-03-19 |

rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid 関連文献

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acidに関する追加情報

Introduction to Rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic Acid (CAS No. 2679926-75-9)

Rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid, identified by its CAS number 2679926-75-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex stereogenic center and functional groups, has garnered attention for its potential applications in the development of novel therapeutic agents.

The structural motif of this compound features a pyrrolidine core, which is a common scaffold in many biologically active molecules. The presence of multiple stereocenters, specifically at the 3R and 4R positions, contributes to the compound's chiral nature, making it a valuable candidate for studies in stereochemistry and enantioselective synthesis. The cyclopropylmethyl group and the prop-2-en-1-yloxy carbonyl moiety further enhance its structural complexity, offering diverse possibilities for chemical modification and functionalization.

In recent years, there has been a growing interest in the development of chiral building blocks for drug discovery. Rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid stands out as a promising intermediate due to its ability to serve as a precursor for more complex molecules. The pyrrolidine ring is particularly relevant in medicinal chemistry, as it is found in numerous pharmacologically active compounds, including protease inhibitors and antiviral agents.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern synthetic chemistry. The introduction of the prop-2-en-1-yloxy carbonyl group at the 1-position of the pyrrolidine ring is particularly noteworthy, as it introduces both hydrophobic and hydrophilic characteristics to the molecule. This balance of properties makes it an attractive candidate for further derivatization and optimization.

Recent advancements in computational chemistry have enabled more efficient and predictable synthetic routes for complex molecules like Rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid. Molecular modeling studies have been instrumental in predicting reaction outcomes and optimizing reaction conditions, thereby reducing the time and resources required for experimental synthesis. These computational tools have also been used to explore the conformational flexibility of the molecule, providing insights into its potential biological activity.

The pharmacological potential of Rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid has not been fully explored but is an area of active research. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases. The cyclopropylmethyl group, in particular, has been shown to enhance binding affinity in some cases, making it a valuable feature for drug design.

In conclusion, Rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid (CAS No. 2679926-75-9) represents a significant advancement in pharmaceutical chemistry. Its complex structure and stereochemical features make it a versatile building block for the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

2679926-75-9 (rac-(3R,4R)-4-(cyclopropylmethyl)-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid) 関連製品

- 2008732-11-2(Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester)

- 124169-54-6(2,6-DIFLUORO-3-NITROBENZAMIDE)

- 1243271-22-8(6-Bromo-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)hexanamide)

- 1115531-92-4(N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)

- 1805299-81-3(4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)

- 1226182-45-1(1-(3-Chloro-6-ethoxyphenyl)ethanol)

- 2228961-61-1(3-amino-1-(prop-1-en-2-yl)cyclobutane-1-carboxylic acid)

- 848666-52-4(2-(cyclobutylmethoxy)acetic acid)

- 2229132-93-6(3,3-difluoro-3-3-(2-methylphenyl)phenylpropan-1-amine)

- 769880-43-5((1R,2S)-2-Methyl-cyclopentylamine)